2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Description
Properties
IUPAC Name |
benzyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c15-13-16-11-6-7-17(8-12(11)20-13)14(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQWXKHLAJTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712320 | |
| Record name | Benzyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-69-3 | |
| Record name | Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the synthesis, biological activities, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N3O2S, with a molecular weight of approximately 289.36 g/mol. The compound features a thiazolo-pyridine core which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 289.36 g/mol |
| Appearance | White to brown solid |
| Storage Conditions | +4°C |
Synthesis
The synthesis of this compound involves several steps starting from protected piperidone. A novel synthetic route has been developed to improve yield and reduce costs associated with raw materials.
Antimicrobial Properties
Research has indicated that derivatives of tetrahydrothiazolo-pyridine exhibit antimicrobial properties. In a study evaluating various analogs, some compounds showed significant activity against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Specific analogs have been identified as potential lead compounds for further development in cancer therapy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These effects are attributed to its ability to modulate signaling pathways involved in neuroinflammation .
Case Studies
- Antimicrobial Efficacy : A study screened several tetrahydrothiazolo-pyridine derivatives against Staphylococcus aureus and Escherichia coli. Compounds exhibiting minimum inhibitory concentrations (MIC) below 10 µg/mL were considered potent candidates for further development.
- Cancer Cell Apoptosis : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with specific derivatives resulted in a significant decrease in cell viability (IC50 = 15 µM) compared to controls. Flow cytometry analysis confirmed increased early and late apoptotic cells after treatment.
- Neuroprotection : A model using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS) and improved cell survival rates under oxidative stress conditions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The following table summarizes key structural variations and their implications:
Key Comparative Insights
Solubility and Stability :
- The Cbz-protected target compound exhibits lower aqueous solubility compared to ethyl or methyl analogues due to its bulky benzyl group. It requires DMSO or ethanol for dissolution .
- Boc-protected derivatives (e.g., N-Boc-2-amino-...) are more labile under acidic conditions, enabling selective deprotection during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
